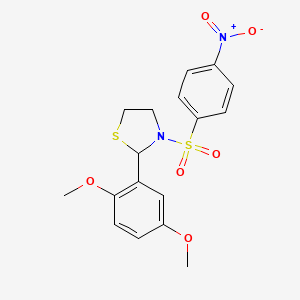
2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C17H18N2O6S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,5-Dimethoxyphenyl)-3-(4-nitrobenzenesulfonyl)-1,3-thiazolidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidine core with substituents that include a dimethoxyphenyl group and a nitrobenzenesulfonyl moiety. The structural formula can be represented as:
This structure facilitates various interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by competing for binding sites. Additionally, the nitro group can undergo reduction to form reactive intermediates that may alter cellular functions.
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives possess significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.
- Case Study : A study on thiazolidin-4-one derivatives demonstrated their effectiveness against glioblastoma cells (LN229) using assays like MTT and colony formation tests. Compounds showed promising cytotoxic effects and induced apoptosis in cancer cells .
Antimicrobial Properties
Thiazolidine derivatives have also been explored for their antimicrobial activities. Their mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.
- Research Findings : In vitro studies have shown that certain thiazolidine derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance antimicrobial potency .
Binding Affinities
Table 1 summarizes the binding affinities of various thiazolidine derivatives to key targets involved in cancer progression:
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| 5a | AURKA | -9.8 |
| 5b | AURKA | -9.0 |
| 5c | VEGFR-2 | -9.0 |
| 5d | VEGFR-2 | -8.1 |
| 5e | AURKA | -8.7 |
This data illustrates the potential of these compounds as effective inhibitors in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2,5-dimethoxyaniline followed by sulfonation processes. Characterization techniques such as NMR and HRMS confirm the structural integrity of synthesized compounds .
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-24-13-5-8-16(25-2)15(11-13)17-18(9-10-26-17)27(22,23)14-6-3-12(4-7-14)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSVHUTZHFOUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














